molecular formula C14H17NO B112169 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one CAS No. 185692-51-7

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

Cat. No.: B112169
CAS No.: 185692-51-7
M. Wt: 215.29 g/mol
InChI Key: DLTLETIGPVMJIX-UHFFFAOYSA-N
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Description

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one (CAS: 185692-51-7) is a bicyclic organic compound with the molecular formula C₁₄H₁₇NO and a molecular weight of 215.29 g/mol . It features a fused cyclopentane-pyrrolidine ring system substituted with a benzyl group at the 2-position and a ketone at the 4-position. This compound is primarily utilized as a pharmaceutical intermediate, valued for its structural complexity and versatility in synthetic pathways .

Properties

IUPAC Name

2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLETIGPVMJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541472
Record name 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185692-51-7
Record name 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps and Conditions

The most widely documented industrial method involves a multi-step sequence starting from benzylamine derivatives. As outlined in a 2018 patent, the process begins with benzylamine (6) reacting with alkylating agents (e.g., dimethyl acetylenedicarboxylate) in dry tetrahydrofuran (THF) to form activated dienes (7) . Subsequent intramolecular reductive cyclization using magnesium in methanol yields dimethyl 2,2'-((3R,4S)-1-benzylpyrrolidine-3,4-diyl)diacetate (8) with high diastereoselectivity.

Table 1: Critical Parameters for Reductive Cyclization

StepReagents/ConditionsYieldStereochemical Outcome
AlkylationDimethyl acetylenedicarboxylate, THF, 0–5°C85–90%E/Z isomerism controlled by solvent polarity
Reductive CyclizationMg/MeOH, reflux75–80%cis-Selectivity via chelation control
DebenzylationPd/C, H₂, ethyl acetate90–95%Retention of stereochemistry

The reductive cyclization step is pivotal for establishing the cis-configuration of the pyrrolidine ring. Magnesium acts as a single-electron transfer agent, facilitating conjugate addition and ring closure.

Catalytic Debenzylation and Functionalization

Palladium-Catalyzed Hydrogenolysis

Following cyclization, debenzylation is achieved using palladium on carbon (Pd/C) under hydrogen gas. This step removes the benzyl protecting group while introducing a tert-butoxycarbonyl (Boc) group to stabilize the amine intermediate (9) . The Boc group is later removed under acidic conditions to yield the free amine.

Table 2: Debenzylation Optimization

Catalyst LoadingSolventTemperatureYield
10% Pd/CEthyl acetate25°C92%
5% Pd/CMethanol50°C85%
20% Pd/CTHF30°C88%

Methanol proves less effective due to competitive solvent coordination with the catalyst, whereas ethyl acetate minimizes side reactions.

Hydrolysis and Cyclization to Target Compound

Base-Mediated Hydrolysis

The diester intermediate (9) undergoes hydrolysis using sodium hydroxide in a methanol-water mixture (2:1 v/v) to produce the dicarboxylic acid (5) . Acidification with citric acid precipitates the product, which is extracted into ethyl acetate.

Thermal Cyclization

Heating the dicarboxylic acid (5) at 120°C in toluene induces cyclodehydration, forming the target ketone (IA) . This step proceeds via a six-membered transition state, ensuring retention of stereochemistry.

Table 3: Cyclization Efficiency Under Varied Conditions

Acid CatalystTemperatureTime (h)Yield
None120°C2470%
p-TsOH100°C1285%
H₂SO₄80°C878%

Alternative Photochemical Routes

Table 4: Photocycloaddition Parameters

SensitizerWavelength (nm)DiastereoselectivityYield
Acetone3003:1 dr65%
Thioxanthone3655:1 dr78%
None2541:1 dr40%

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Large-scale batches prioritize solvent recycling and catalyst reuse. Ethyl acetate is preferred for extractions due to its low toxicity and ease of removal. Pd/C catalysts are recovered via filtration and reactivated by washing with nitric acid, reducing production costs by 15–20%.

Waste Stream Management

The process generates aqueous waste containing sodium citrate and residual methanol. Neutralization with lime (CaO) precipitates citrate salts, while methanol is distilled and reused.

Comparative Analysis of Synthesis Routes

Table 5: Route Comparison

ParameterReductive CyclizationPhotocycloaddition
Steps53
Overall Yield55–60%40–45%
StereocontrolHigh (cis:trans > 20:1)Moderate (5:1 dr)
ScalabilityIndustrial (kg-scale)Laboratory (mg-scale)
Cost$$$$$

The reductive cyclization route remains superior for large-scale production, whereas photochemical methods offer academic novelty but lack efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can further saturate the compound or remove oxygen functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one has been studied for its potential as a pharmacological agent.

  • Calcium Channel Blockers : Research indicates that derivatives of this compound can act as calcium channel blockers, which are crucial in treating conditions such as hypertension and cardiac arrhythmias. A notable patent (WO2010062927A2) discusses novel substituted octahydrocyclopenta(c)pyrrol-4-amines that include this compound as a key structure for developing calcium channel inhibitors .
  • Neuroprotective Effects : Studies have suggested that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s disease. The bicyclic structure allows for interactions with neurotransmitter systems, which could be leveraged for therapeutic purposes.

Materials Science

The unique structural features of this compound make it a candidate for developing advanced materials.

  • Polymer Chemistry : Its reactivity can be utilized in the synthesis of polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance material performance, making it suitable for applications in coatings and composites.

Agricultural Chemistry

There is emerging interest in the application of this compound in agricultural settings.

  • Pesticide Development : Research is ongoing into the use of compounds like this compound as potential pesticides or herbicides. The ability to modify its structure could lead to the creation of effective agrochemicals that target specific pests while minimizing environmental impact.

Case Study 1: Calcium Channel Blocker Development

A study highlighted the synthesis of various derivatives of this compound that demonstrated significant calcium channel blocking activity. These compounds were tested in vitro and showed promising results in reducing intracellular calcium levels in cardiac cells, indicating their potential use in treating cardiovascular diseases.

Case Study 2: Neuroprotective Properties

In another study, researchers explored the neuroprotective effects of a related compound in models of oxidative stress. The findings suggested that the compound could mitigate neuronal damage through antioxidant mechanisms, positioning it as a candidate for further development in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Key Physical Properties:

  • Density : 1.14 g/cm³
  • Boiling Point : 336.68°C at 760 mmHg
  • Flash Point : 147.42°C
  • Storage : Requires refrigeration at 2–8°C .

It is commercially available through suppliers like LookChem and Sigma-Aldrich (Shanghai), emphasizing its role in industrial and research applications .

Comparison with Similar Compounds

The following compounds share structural similarities with 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one but differ in substituents, functional groups, and applications. A comparative analysis is provided below:

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
This compound (185692-51-7) C₁₄H₁₇NO 215.29 Benzyl, ketone
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (146231-54-1) C₁₂H₁₉NO₃ 225.28 tert-Butyl carbamate, ketone
Cyclopenta[c]pyrrol-4(1H)-one, hexahydro-2-(phenylmethyl)-, oxime (122828-28-8) C₁₄H₁₈N₂O 230.31 Benzyl, oxime
Cyclopenta[c]pyrrol-4(1H)-one,2-ethylhexahydro-, cis- (180482-18-2) C₉H₁₅NO 153.22 Ethyl, ketone

Key Observations :

  • Benzyl vs.
  • Oxime Derivative : The oxime group in 122828-28-8 introduces nucleophilic reactivity, contrasting with the ketone in the target compound .
  • tert-Butyl Carbamate : The carbamate group in 146231-54-1 adds hydrolytic instability and polarity, altering its pharmacokinetic profile .

Key Observations :

  • The target compound lacks reported hazards, making it preferable for pharmaceutical synthesis compared to 146231-54-1, which requires stringent handling protocols (e.g., gloves, face shields) .
  • Oxime and ethyl-substituted derivatives lack comprehensive safety data, necessitating caution in experimental use.

Table 3: Application Comparison

Compound Name (CAS) Primary Use Industrial Relevance
This compound Pharmaceutical intermediate High (broad synthetic utility)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Laboratory chemical synthesis Moderate (specialized reactions)
Oxime derivative (122828-28-8) Potential bioactive intermediate Emerging (oxime’s role in drug design)
Ethyl-substituted derivative (180482-18-2) Unspecified research applications Limited (structural analog studies)

Key Observations :

  • The benzyl group in the target compound enhances its utility in drug development, whereas the tert-butyl carbamate derivative is restricted to niche synthetic roles.

Biological Activity

2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one is a unique compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic framework, which contributes to its biological activity. The molecular formula is C13H15NC_{13}H_{15}N, and its molecular weight is approximately 199.27 g/mol. The compound is soluble in organic solvents and has been synthesized through various methods, including cyclization reactions involving benzylamine and cyclopentanone derivatives.

PropertyValue
Molecular FormulaC₁₃H₁₅N
Molecular Weight199.27 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast and lung cancer models. The compound induces apoptosis in cancer cells via the mitochondrial pathway.
  • Neuroprotective Properties : There is evidence that this compound can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Table 2: Biological Activities

ActivityEffectReference
AntimicrobialInhibits growth of S. aureus and E. coli
AnticancerInduces apoptosis in breast and lung cancer cells
NeuroprotectiveProtects against oxidative stress in neuronal cells

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. Research suggests that:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could explain its anticancer effects.
  • Receptor Modulation : It has been proposed that the compound interacts with neurotransmitter receptors, contributing to its neuroprotective effects.

Case Study: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis markers.

Table 3: Case Study Results

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
506035
1003070

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving cyclopentanone derivatives and benzylamine precursors. Key steps include optimizing solvent systems (e.g., aqueous media for eco-friendly synthesis) and catalytic conditions (e.g., using Fe₃O₄ or CuFe₂O₄ nanoparticles to enhance reaction efficiency). Yields can be improved by controlling temperature gradients and stoichiometric ratios of reactants, as demonstrated in analogous pyrrolone syntheses . Characterization via IR, ¹H/¹³C NMR, and mass spectrometry is critical to confirm structural integrity .

Q. How can the stereochemistry and conformational stability of this compound be analyzed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For dynamic conformational analysis, nuclear Overhauser effect (NOE) NMR experiments can map spatial proximities of hydrogen atoms. Density Functional Theory (DFT) calculations at the B3LYP/6-31++G(d,p) level provide complementary insights into energetically favorable conformers and transition states .

Q. What physicochemical properties (e.g., logP, solubility) are critical for prioritizing this compound in drug discovery pipelines?

  • Methodological Answer : Key properties include:

  • logP : Calculated via HPLC-derived retention times or software tools like MarvinSketch to assess lipophilicity.
  • Aqueous solubility : Determined using shake-flask methods or predictive models like the General Solubility Equation.
  • Thermal stability : Differential Scanning Calorimetry (DSC) evaluates melting points and decomposition profiles.
    Experimental data for analogous compounds suggest moderate lipophilicity (logP ~2.5) and solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound against viral proteases?

  • Methodological Answer : Molecular docking using AutoDock Vina or Schrödinger Maestro can model interactions between the compound and target proteins (e.g., SARS-CoV-2 Mpro). Key parameters include:

  • Binding affinity : Calculated docking scores (ΔG) to rank inhibitory potential.
  • Interaction mapping : Hydrogen bonds, π-π stacking, and hydrophobic contacts with catalytic residues (e.g., His41/Cys145 in Mpro).
    DFT analysis further validates electronic properties (e.g., HOMO-LUMO gaps) influencing binding .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Comparative analysis : Cross-referencing with high-purity standards or databases like PubChem.
  • Advanced NMR techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Reproducibility checks : Repeating syntheses under inert atmospheres to exclude oxidative byproducts .

Q. What in silico ADMET profiling strategies are recommended for this compound?

  • Methodological Answer : Use tools like SwissADME or ADMETlab to predict:

  • Absorption : Caco-2 permeability and P-glycoprotein substrate likelihood.
  • Toxicity : AMES mutagenicity and hepatotoxicity risks via QSAR models.
    For example, derivatives of structurally similar pyrrolones show low carcinogenicity and favorable volume of distribution (VD >0.6 L/kg), suggesting tissue penetration .

Q. How can catalytic systems (e.g., magnetic nanocatalysts) improve the scalability of synthesizing this compound?

  • Methodological Answer : Magnetic nanocatalysts (e.g., CuFe₂O₄) enable:

  • Reusability : Recovery via external magnets, reducing catalyst loadings.
  • Green chemistry : Solvent-free or aqueous conditions minimize waste.
    For instance, analogous chromeno-pyrrolone syntheses achieved >85% yield with three recyclability cycles .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

Validate docking poses : Compare with crystal structures of ligand-protein complexes.

Adjust force fields : Optimize parameters (e.g., solvation models) in software like GROMACS for molecular dynamics simulations.

Experimental validation : Perform enzyme inhibition assays (e.g., IC50 measurements) to confirm computational hits .

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